molecular formula C21H32BNO5 B13926080 Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B13926080
M. Wt: 389.3 g/mol
InChI Key: SGHPXNIINLLSMV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronate ester group, which is then coupled with a pyrrolidine derivative. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate apart is its specific structure, which allows for unique reactivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C21H32BNO5

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-13-12-17(14-23)25-16-10-8-15(9-11-16)22-27-20(4,5)21(6,7)28-22/h8-11,17H,12-14H2,1-7H3

InChI Key

SGHPXNIINLLSMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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